molecular formula C8H18N2 B13086560 (1S,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

(1S,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

Cat. No.: B13086560
M. Wt: 142.24 g/mol
InChI Key: FRDZGSBXKJXGNR-SFYZADRCSA-N
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Description

(1S,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two chiral centers, making it an important molecule for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-N1,N1-dimethylcyclohexane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which is subjected to nitration to form nitrocyclohexane.

    Reduction: The nitro group is then reduced to an amine group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

    Methylation: The resulting cyclohexane-1,2-diamine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and methylation steps are optimized for large-scale production, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-N1,N1-dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst is commonly employed.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH) are typical reagents.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various N-alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for producing enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its chiral nature is particularly useful in the development of drugs and other therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may act as enzyme inhibitors or receptor agonists/antagonists, contributing to the development of new medications.

Industry

Industrially, this compound is used in the production of polymers and as a curing agent in epoxy resins. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (1S,2R)-N1,N1-dimethylcyclohexane-1,2-diamine exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-N1,N1-dimethylcyclohexane-1,2-diamine: The enantiomer of the compound , with similar chemical properties but different biological activities due to its opposite chirality.

    Cyclohexane-1,2-diamine: The non-methylated parent compound, which lacks the additional methyl groups and thus has different reactivity and applications.

    N1,N1-dimethyl-1,2-diaminoethane: A structurally similar compound with a shorter carbon chain, used in different contexts due to its distinct physical and chemical properties.

Uniqueness

(1S,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral centers make it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.

This compound’s versatility in various fields, from chemistry to medicine, highlights its importance and potential for future research and applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(1R,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8+/m1/s1

InChI Key

FRDZGSBXKJXGNR-SFYZADRCSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@H]1N

Canonical SMILES

CN(C)C1CCCCC1N

Origin of Product

United States

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